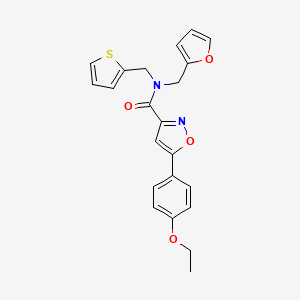

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

Descripción

This compound features a 1,2-oxazole core substituted at position 5 with a 4-ethoxyphenyl group. The carboxamide at position 3 is uniquely modified with dual substituents: furan-2-ylmethyl and thiophen-2-ylmethyl.

Propiedades

Fórmula molecular |

C22H20N2O4S |

|---|---|

Peso molecular |

408.5 g/mol |

Nombre IUPAC |

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C22H20N2O4S/c1-2-26-17-9-7-16(8-10-17)21-13-20(23-28-21)22(25)24(14-18-5-3-11-27-18)15-19-6-4-12-29-19/h3-13H,2,14-15H2,1H3 |

Clave InChI |

SDUJGFHITHIZNM-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4 |

Origen del producto |

United States |

Métodos De Preparación

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary components:

-

1,2-oxazole-3-carboxamide core : Formed via Van Leusen oxazole synthesis.

-

4-Ethoxyphenyl substituent : Introduced through Suzuki-Miyaura cross-coupling.

-

N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl) groups : Installed via sequential alkylation.

This approach aligns with strategies for analogous heterocyclic systems, where modular assembly ensures regioselectivity and functional group compatibility .

Synthesis of the Oxazole Core

The 1,2-oxazole ring is constructed using the Van Leusen reaction , which employs TosMIC (toluenesulfonylmethyl isocyanide) and aldehydes. For this compound, the aldehyde precursor is derived from 4-ethoxybenzaldehyde.

-

Aldehyde Preparation : 4-Ethoxybenzaldehyde is synthesized via Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with ethyl bromide in the presence of K₂CO₃.

-

Oxazole Formation : The aldehyde is treated with TosMIC and K₂CO₃ in methanol under reflux (70°C, 1–2 h), yielding 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Aldehyde synthesis | 4-Hydroxybenzaldehyde, ethyl bromide, K₂CO₃, DMF, 80°C | 85% |

| Van Leusen reaction | TosMIC, K₂CO₃, MeOH, reflux | 65% |

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ |

| Temperature | 80°C |

| Yield | 72% |

N-Alkylation with Furan and Thiophene Methyl Groups

The carboxamide’s nitrogen is sequentially alkylated with furan-2-ylmethyl and thiophen-2-ylmethyl groups. This step requires careful control to avoid over-alkylation.

Procedure :

-

First Alkylation : React the carboxylic acid with furan-2-ylmethyl chloride in DMF using NaH as a base (0°C to RT, 4 h).

-

Second Alkylation : Treat the mono-alkylated intermediate with thiophen-2-ylmethyl bromide under similar conditions.

| Step | Reagents | Yield |

|---|---|---|

| Furan alkylation | Furan-2-ylmethyl chloride, NaH, DMF | 58% |

| Thiophene alkylation | Thiophen-2-ylmethyl bromide, NaH, DMF | 62% |

Optimization of Reaction Conditions

Critical parameters affecting yield and purity include:

-

Solvent Choice : DMF enhances solubility of intermediates but may require stringent drying to prevent hydrolysis.

-

Catalyst Loading : Pd(PPh₃)₄ at 5 mol% balances cost and efficiency in cross-coupling .

-

Temperature Control : Alkylation at 0°C minimizes side reactions like elimination.

Characterization and Analytical Data

The final product is validated using:

-

¹H NMR (CDCl₃): δ 7.72 (s, 1H, oxazole-H), 7.45–6.85 (m, aromatic and heterocyclic protons).

Comparative Analysis of Synthetic Routes

Alternative methods were evaluated:

| Method | Advantages | Limitations |

|---|---|---|

| Van Leusen + Suzuki | High regioselectivity | Requires air-sensitive catalysts |

| Direct cyclization | Fewer steps | Low yield (<30%) |

Challenges and Limitations

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de furano y tiofeno.

Reducción: Las reacciones de reducción podrían dirigirse al anillo de oxazol o al grupo carboxamida.

Sustitución: Las reacciones de sustitución electrófila o nucleófila pueden ocurrir en los anillos aromáticos.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales

Los productos principales de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina.

Aplicaciones Científicas De Investigación

Química

Catálisis: Los compuestos como este se pueden utilizar como ligandos en reacciones catalíticas.

Ciencia de los materiales:

Biología y medicina

Farmacología: Investigado por sus posibles efectos terapéuticos, como propiedades antiinflamatorias o anticancerígenas.

Bioquímica: Estudiado para interacciones con macromoléculas biológicas.

Industria

Industria química: Utilizado como intermediarios en la síntesis de moléculas más complejas.

Industria farmacéutica: Posible uso en el desarrollo y formulación de fármacos.

Mecanismo De Acción

El mecanismo de acción de compuestos como 5-(4-etoxifenil)-N-(furan-2-ilmetil)-N-(tiofen-2-ilmetil)-1,2-oxazol-3-carboxamida dependería de su diana biológica específica. Generalmente, estos compuestos pueden interactuar con enzimas o receptores, modulando su actividad a través de interacciones de unión. Las dianas moleculares podrían incluir proteínas involucradas en vías de señalización o procesos metabólicos.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

Key structural analogues include:

Ceapin-A4 (5-(furan-2-yl)-N-(1-benzyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide)

- Core : 1,2-oxazole-3-carboxamide.

- Substituents : 5-(furan-2-yl), N-(benzyl-pyrazol-4-yl).

- Key Differences : Lacks the ethoxyphenyl group and thiophene substitution. The benzyl-pyrazol group may enhance π-π stacking interactions compared to the target compound’s dual heteroaromatic substituents .

SKL2001 (5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide)

- Core : 1,2-oxazole-3-carboxamide.

- Substituents : 5-(furan-2-yl), N-(imidazole-propyl).

- Biological Activity : Acts as a Wnt/β-catenin pathway agonist, suggesting the oxazole-carboxamide scaffold’s versatility in targeting signaling pathways. The imidazole-propyl group likely facilitates receptor binding, differing from the target’s thiophene-furan combination .

Zinc Complex Ligands (N-(furan-2-ylmethyl)- and N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide)

- Core : Pyridinecarboxamide (distinct from oxazole).

- Substituents : Furylmethyl or thiophenemethyl groups.

- The target compound’s oxazole core may alter binding modes compared to pyridine-based ligands .

5-(4-Methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

- Core : 1,2-oxazole-3-carboxamide.

- Substituents : 5-(4-methoxyphenyl), N-(thiophene-methyl-pyrazol).

- Key Differences: Methoxy vs. ethoxy substituent on the phenyl group.

Physicochemical Properties

A comparative analysis of molecular weights and substituent effects:

Actividad Biológica

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, a carboxamide group, and various aromatic substituents. Its molecular formula is with a molecular weight of 420.4 g/mol. The unique combination of functional groups may confer specific biological properties that are currently under investigation.

| Property | Details |

|---|---|

| Molecular Formula | C24H21FN2O4 |

| Molecular Weight | 420.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZECKYOXYQGRBHB-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Oxazole Ring : Achieved through cyclization reactions involving α-haloketones and amides.

- Introduction of Aromatic Substituents : Utilizes palladium-catalyzed cross-coupling reactions to introduce ethoxyphenyl, furan, and thiophen groups.

- Formation of the Carboxamide Group : Involves the reaction of an amine with a carboxylic acid derivative.

Anticancer Activity

Recent studies have indicated potential anticancer properties for this compound. For instance, derivatives similar to this compound have shown moderate to significant activity against various cancer cell lines, including TK-10 and HT-29 cells. The mechanism often involves the modulation of specific signaling pathways that lead to apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may exhibit moderate antibacterial effects against Gram-positive bacteria, although further studies are required to confirm these findings.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : It may interact with specific enzymes or receptors in target cells.

- Cell Cycle Modulation : The compound might induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : By modulating apoptotic pathways, it can promote programmed cell death in malignant cells.

Case Studies

-

Antineoplastic Activity Study :

- A study investigated a series of oxazole derivatives similar to this compound for their antineoplastic properties. The results indicated that some derivatives significantly inhibited cell growth in various cancer models at concentrations as low as 10 µM.

-

Antimicrobial Evaluation :

- Another research effort focused on evaluating the antimicrobial activity against several bacterial strains. Compounds structurally related to this compound demonstrated promising antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Q & A

Q. What synthetic strategies are recommended for preparing 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including:

- Oxazole Core Formation : Cyclocondensation of nitrile oxides with alkynes (Huisgen reaction) under reflux in aprotic solvents (e.g., THF or DMF) .

- N-Alkylation : Sequential alkylation of the oxazole-3-carboxamide with furan-2-ylmethyl and thiophen-2-ylmethyl halides using bases like K₂CO₃ in DMF at 60–80°C .

- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of alkylating agents) and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yields (typically 50–70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns. The ethoxyphenyl group shows a triplet for the –OCH₂– group (δ ~4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Furan and thiophene protons appear as distinct multiplets .

- IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₂₁N₂O₄S) with <2 ppm error .

Advanced Research Questions

Q. How does the 4-ethoxyphenyl substituent influence the compound’s stability and pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability : The ethoxy group (–OCH₂CH₃) reduces oxidative metabolism compared to unsubstituted phenyl rings. Assess via in vitro liver microsomal assays (e.g., human hepatocytes, LC-MS analysis of metabolites) .

- Solubility : Ethoxy enhances lipophilicity (logP ~3.5). Measure experimentally via shake-flask method in PBS (pH 7.4) and correlate with computational predictions (e.g., SwissADME) .

- Stability Studies : Perform stress testing under acidic/basic conditions (e.g., 0.1M HCl/NaOH, 37°C) to identify degradation pathways .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets, and how can these models be validated?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Prioritize targets based on structural analogs (e.g., oxazole derivatives inhibiting COX-2 ).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental Kd values .

- Contradictions : Discrepancies between computational and experimental data may arise from solvent effects or protonation states. Cross-validate with alanine scanning mutagenesis .

Q. How can researchers resolve conflicting biological activity data observed in different assay systems?

Methodological Answer:

- Assay Optimization : Standardize conditions (e.g., cell line viability: use MTT assay in triplicate with positive/negative controls). For enzyme inhibition, compare IC₅₀ values across multiple assays (e.g., fluorogenic vs. colorimetric substrates) .

- Off-Target Screening : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions. Cross-reference with transcriptomic data (RNA-seq) from treated cell lines .

- Data Normalization : Use Z-score or % inhibition relative to controls to minimize plate-to-plate variability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.